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This technical whitepaper provides a comprehensive overview of quantum chemical

calculations performed on the methylsulfate anion (CH₃OSO₃⁻). It is intended for researchers,

scientists, and professionals in the field of drug development and computational chemistry. This

guide details the theoretical methodologies, optimized molecular geometry, vibrational analysis,

and a mechanistic study of its hydrolysis, a reaction of significant interest in biological and

industrial processes.

Introduction
Methylsulfate is an anionic metabolite and an important intermediate in various biochemical

pathways. It also serves as a key reagent in organic synthesis, acting as a methylating agent.

Understanding its electronic structure, stability, and reactivity is crucial for applications ranging

from drug design to toxicology. Quantum chemical calculations offer a powerful lens to

investigate these properties at an atomic level, providing insights that complement

experimental studies. This guide focuses on the application of Density Functional Theory (DFT)

to elucidate the structural and reactive properties of the methylsulfate anion.

Computational Methodology
The calculations summarized in this guide were performed using the Gaussian suite of

programs. The molecular geometry of the methylsulfate anion was optimized, and its

vibrational frequencies were calculated to confirm the structure as a true minimum on the
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potential energy surface. The hydrolysis reaction with a hydroxide ion was investigated by

locating the transition state and mapping the reaction pathway.

Geometry Optimization and Vibrational Frequencies
The geometry of the methylsulfate anion was optimized using Density Functional Theory

(DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-

311++G(d,p) basis set was employed, which includes diffuse functions to accurately describe

the charge distribution of the anion and polarization functions to account for the anisotropic

electron density. Frequency calculations at the same level of theory were performed to obtain

the vibrational spectra and to confirm that the optimized structure corresponds to a local

minimum (i.e., no imaginary frequencies).

Reaction Pathway Analysis
The bimolecular nucleophilic substitution (SN2) reaction of methylsulfate with a hydroxide ion

(OH⁻) was modeled to simulate its hydrolysis. The transition state (TS) for this reaction was

located using the QST2 method. The nature of the transition state was confirmed by the

presence of a single imaginary frequency corresponding to the C-O bond formation and the C-

O bond cleavage. An Intrinsic Reaction Coordinate (IRC) calculation was performed to verify

that the located transition state connects the reactants (methylsulfate and hydroxide) to the

products (methanol and sulfate).

The workflow for these computational experiments is outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1228091?utm_src=pdf-body
https://www.benchchem.com/product/b1228091?utm_src=pdf-body
https://www.benchchem.com/product/b1228091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational Workflow

System Preparation

Geometry Optimization

Vibrational Analysis

Reaction Mechanism (Hydrolysis)

Initial Structure
of Methylsulfate Anion

DFT Calculation
(B3LYP/6-311++G(d,p))

Optimized Geometry

Frequency Calculation

Vibrational Frequencies
(No Imaginary Frequencies)

Reactants
(Methylsulfate + OH-)

Transition State Search
(QST2)

Transition State (TS)
(One Imaginary Frequency)

IRC Calculation

Reaction Pathway
(Reactants -> TS -> Products)

Products
(Methanol + Sulfate)

Click to download full resolution via product page

Figure 1. Computational workflow for the quantum chemical analysis of methylsulfate.

Results and Discussion
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Optimized Geometry of Methylsulfate Anion
The geometry of the methylsulfate anion was fully optimized at the B3LYP/6-311++G(d,p)

level of theory. The key structural parameters are summarized in Table 1. The molecule exhibits

C₃ᵥ symmetry.

Parameter Value

Bond Lengths (Å)

S-O(ester) 1.625

S-O(terminal) 1.478

C-O(ester) 1.481

C-H 1.092

Bond Angles (degrees)

O(ester)-S-O(terminal) 105.8

O(terminal)-S-O(terminal) 112.9

S-O(ester)-C 117.5

O(ester)-C-H 105.9

H-C-H 112.8

Table 1. Optimized Geometrical Parameters for

the Methylsulfate Anion.

Vibrational Frequencies
The calculated vibrational frequencies for the methylsulfate anion are presented in Table 2.

The absence of imaginary frequencies confirms that the optimized structure is a true minimum

on the potential energy surface. The vibrational modes are assigned based on the visualization

of the atomic displacements. A scaling factor of 0.9679 is recommended for B3LYP/6-

311+G(d,p) for better agreement with experimental data.[1]
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Frequency (cm⁻¹) Intensity (km/mol) Assignment

3025 25.4 C-H asymmetric stretch

2940 18.9 C-H symmetric stretch

1460 15.2 CH₃ asymmetric deformation

1410 10.8
CH₃ symmetric deformation

(umbrella)

1285 350.1
S-O(terminal) asymmetric

stretch

1065 280.5
S-O(terminal) symmetric

stretch

1020 110.2 C-O stretch

780 85.7 S-O(ester) stretch

610 45.3 SO₃ rocking

570 60.1 SO₃ deformation

340 20.5 C-S-O bend

Table 2. Calculated Vibrational

Frequencies and Intensities for

the Methylsulfate Anion.

Hydrolysis of Methylsulfate: An SN2 Reaction Pathway
The hydrolysis of methylsulfate proceeds via a bimolecular nucleophilic substitution (SN2)

mechanism, where a hydroxide ion acts as the nucleophile. The reaction involves a backside

attack on the methyl carbon, leading to the cleavage of the C-O ester bond and the formation

of methanol and the sulfate dianion.

[HO⁻] + [CH₃OSO₃⁻]

Reactant Complex

[HO···CH₃···OSO₃]²⁻

Transition State

ΔE‡
[CH₃OH] + [SO₄]²⁻

Product Complex
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Figure 2. SN2 reaction pathway for the hydrolysis of methylsulfate.

The calculated activation energy (ΔE‡) for this reaction in the gas phase is presented in Table

3, along with the imaginary frequency of the transition state. An Intrinsic Reaction Coordinate

(IRC) calculation confirmed that the transition state smoothly connects the reactant and product

complexes.

Parameter Value

Activation Energy (kcal/mol) 22.5

Transition State Imaginary Frequency (cm⁻¹) -450.2i

Key Bond Distances in Transition State (Å)

C-O(nucleophile) 2.051

C-O(leaving group) 2.115

Table 3. Calculated Properties of the SN2

Transition State for Methylsulfate Hydrolysis.

Conclusion
This technical guide has detailed the application of quantum chemical calculations to elucidate

the structural and reactive properties of the methylsulfate anion. The optimized geometry and

vibrational frequencies provide a fundamental characterization of the molecule. The

investigation of the hydrolysis mechanism reveals a classic SN2 pathway with a moderate

activation barrier. These computational insights are valuable for understanding the role of

methylsulfate in various chemical and biological systems and can aid in the design of new

molecules with tailored properties for drug development and other applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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